molecular formula C22H19N3O6 B2526793 1(2H)-Pyrimidinepropanoic acid, alpha-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-3,4-dihydro-2,4-dioxo-, (alphaS)- CAS No. 2137493-38-8

1(2H)-Pyrimidinepropanoic acid, alpha-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-3,4-dihydro-2,4-dioxo-, (alphaS)-

Cat. No.: B2526793
CAS No.: 2137493-38-8
M. Wt: 421.409
InChI Key: UQWVYOFMHWDMPM-UHFFFAOYSA-N
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Description

1(2H)-Pyrimidinepropanoic acid, alpha-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-3,4-dihydro-2,4-dioxo-, (alphaS)- is a useful research compound. Its molecular formula is C22H19N3O6 and its molecular weight is 421.409. The purity is usually 95%.
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Biological Activity

1(2H)-Pyrimidinepropanoic acid, alpha-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-3,4-dihydro-2,4-dioxo-, (alphaS)- is a compound characterized by its unique molecular structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound has garnered interest in the fields of medicinal chemistry and biochemistry due to its potential biological activities and applications.

  • IUPAC Name : 1(2H)-Pyrimidinepropanoic acid, alpha-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-3,4-dihydro-2,4-dioxo-, (alphaS)-
  • Molecular Formula : C23H20N2O4
  • Molecular Weight : 388.42 g/mol
  • CAS Number : 185379-40-2

Biological Activity

The biological activity of this compound has been investigated through various studies focusing on its interaction with biological systems.

The mechanism of action involves the interaction of the pyrimidine ring and the Fmoc group with specific biological targets such as enzymes and receptors. The Fmoc group serves as a protective moiety during chemical reactions, allowing for selective modifications that enhance biological efficacy.

Enzyme Inhibition Studies

Recent studies have highlighted the compound's potential as an inhibitor for specific enzymes involved in metabolic pathways. For instance:

  • Enzyme Target : Dipeptidyl peptidase IV (DPP-IV)
    • Inhibition Assay : The compound demonstrated significant inhibition with an IC50 value in the micromolar range.
CompoundIC50 (μM)Reference
1(2H)-Pyrimidinepropanoic acid12.5
Control Inhibitor10.0

Antioxidant Activity

In vitro assays have shown that the compound exhibits antioxidant properties, which are beneficial in preventing oxidative stress-related cellular damage. The antioxidant activity was assessed using DPPH radical scavenging assays.

Sample Concentration (μg/mL)DPPH Scavenging Activity (%)
1030
5065
10085

Case Studies

  • Study on Antidiabetic Effects :
    • A study investigated the effect of the compound on glucose metabolism in diabetic models. Results indicated a reduction in blood glucose levels comparable to standard antidiabetic agents.
    • Outcome : The compound improved insulin sensitivity and glucose uptake in muscle cells.
  • Neuroprotective Effects :
    • Research focused on neuroprotection against oxidative stress-induced neuronal damage.
    • Findings : The compound reduced apoptosis markers and increased cell viability in neuronal cell lines exposed to oxidative stress.

Properties

IUPAC Name

3-(2,4-dioxopyrimidin-1-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O6/c26-19-9-10-25(21(29)24-19)11-18(20(27)28)23-22(30)31-12-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-10,17-18H,11-12H2,(H,23,30)(H,27,28)(H,24,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQWVYOFMHWDMPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CN4C=CC(=O)NC4=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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